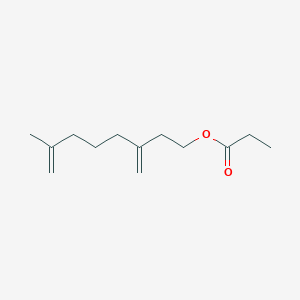
7-Methyl-3-methylene-7-octenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a methylene group and a methyl group on an octenyl chain. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7-Methyl-3-methylene-7-octenyl propionate typically involves the reaction of a nucleophile with an electrophile. One method includes the coupling reaction of a nucleophilic reagent with a propanoic acid derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
7-Methyl-3-methylene-7-octenyl propionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
7-Methyl-3-methylene-7-octenyl propionate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7-Methyl-3-methylene-7-octenyl propionate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or industrial applications .
Comparación Con Compuestos Similares
7-Methyl-3-methylene-7-octenyl propionate can be compared with other similar compounds, such as:
Myrcene: A terpene with a similar structure but different functional groups and properties.
Linalool: Another terpene with distinct aromatic properties and uses in the fragrance industry.
Geraniol: A monoterpenoid with applications in flavor and fragrance industries.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H22O2 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(7-methyl-3-methylideneoct-7-enyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h2,4-10H2,1,3H3 |
Clave InChI |
KRONWWNTASLWRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCC(=C)CCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



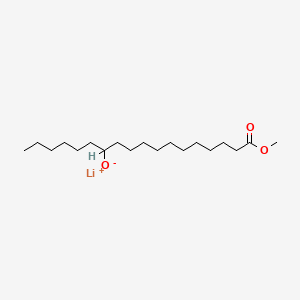
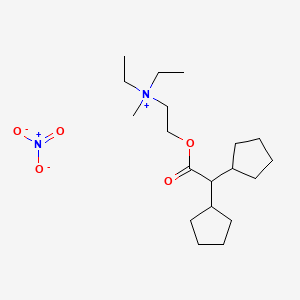

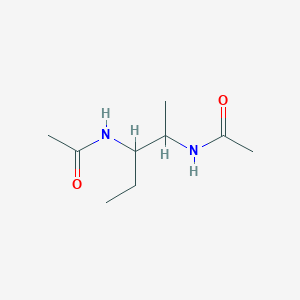


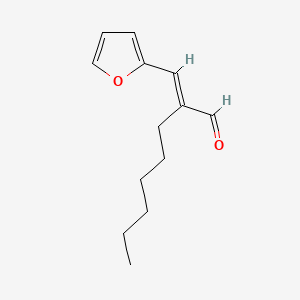
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
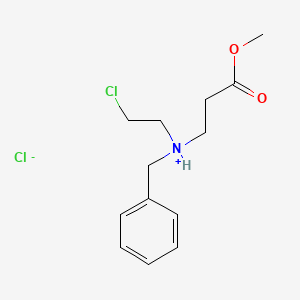
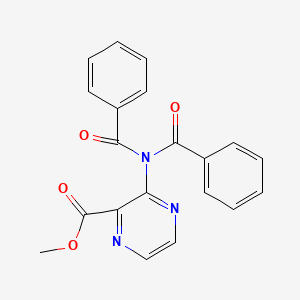
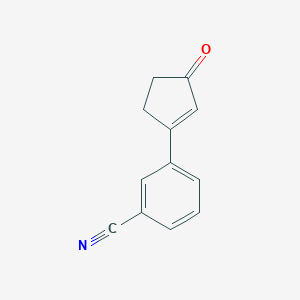
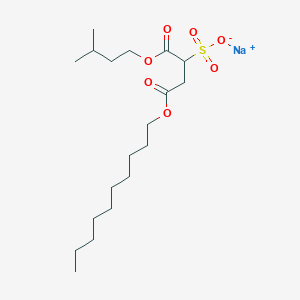
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
